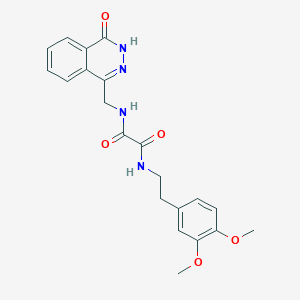amino}propanoyl)urea CAS No. 1252298-84-2](/img/structure/B2427584.png)
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea, also known as MPMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in regulating gene expression and cell growth. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell survival and proliferation.
Biochemical and Physiological Effects:
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and motor function.
Advantages and Limitations for Lab Experiments
One advantage of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its ability to selectively target cancer cells and diseased cells in the brain, while sparing healthy cells. Additionally, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in treating other medical conditions, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea and improving its solubility in water.
Synthesis Methods
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea can be synthesized through a multistep process that involves the reaction of N-(4-methylbenzyl)-N-propargylamine with isocyanate, followed by the reaction with 3-chloropropionyl chloride. The resulting product is then treated with urea to yield (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea.
Scientific Research Applications
(3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been studied for its potential applications in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, (3-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}propanoyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-carbamoyl-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-9-18(10-8-14(19)17-15(16)20)11-13-6-4-12(2)5-7-13/h1,4-7H,8-11H2,2H3,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHGFBLGQIHYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)NC(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)
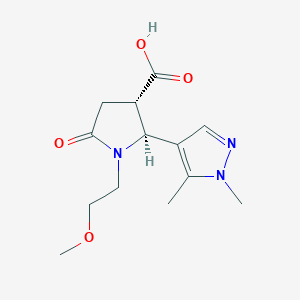

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)
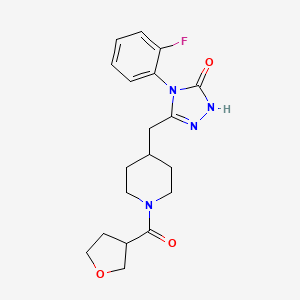
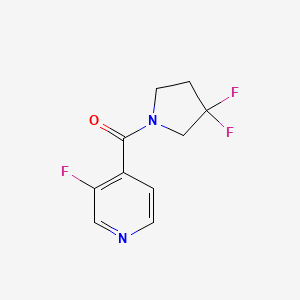

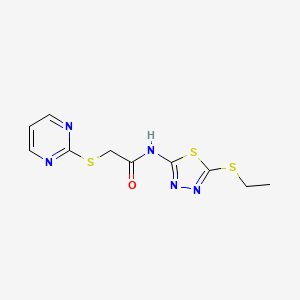
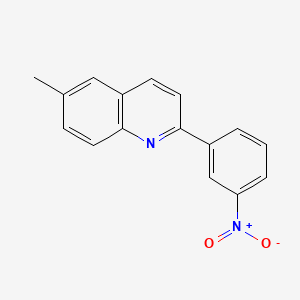
![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)
